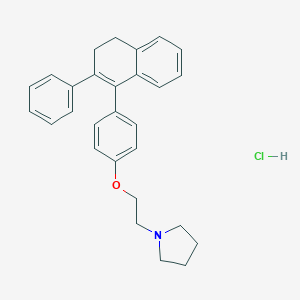
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research due to its ability to selectively activate the dopamine D1 receptor without affecting other dopamine receptors.
Mechanism of Action
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride selectively activates the dopamine D1 receptor by binding to its active site. This results in the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of this pathway leads to the phosphorylation of various downstream targets, resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and prefrontal cortex, leading to increased locomotor activity and improved cognitive function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its selectivity for the dopamine D1 receptor, which allows for the study of this receptor without affecting other dopamine receptors. However, one of the limitations of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is its short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride. One area of research is the development of more potent and selective dopamine D1 receptor agonists. Another area of research is the study of the role of the dopamine D1 receptor in various physiological and pathological conditions, including drug addiction and schizophrenia. Additionally, the development of new drug delivery systems may allow for the long-term study of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride and its effects.
In conclusion, 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride is a selective dopamine D1 receptor agonist that has been widely used in scientific research. Its selectivity and ability to activate the dopamine D1 receptor without affecting other dopamine receptors make it a valuable tool for studying this receptor and its role in various physiological and pathological conditions.
Synthesis Methods
The synthesis of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride involves several steps. The first step is the synthesis of 2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethylamine, which is then reacted with pyrrolidine to yield 1-(2-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of 1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride.
Scientific Research Applications
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of the dopamine D1 receptor in reward processing and learning and memory.
properties
CAS RN |
10090-61-6 |
|---|---|
Product Name |
1-(2-(p-(2-Phenyl-3,4-dihydro-1-naphthyl)phenoxy)ethyl)pyrrolidine hydrochloride |
Molecular Formula |
C28H30ClNO |
Molecular Weight |
432 g/mol |
IUPAC Name |
1-[2-[4-(2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO.ClH/c1-2-8-22(9-3-1)27-17-14-23-10-4-5-11-26(23)28(27)24-12-15-25(16-13-24)30-21-20-29-18-6-7-19-29;/h1-5,8-13,15-16H,6-7,14,17-21H2;1H |
InChI Key |
UNQYZWLCGVJWRR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(CCC4=CC=CC=C43)C5=CC=CC=C5.Cl |
Other CAS RN |
10090-61-6 |
synonyms |
U 22,410A U 22410A U-22,410A U-22410A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



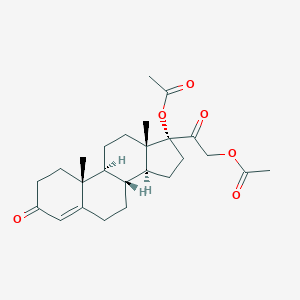
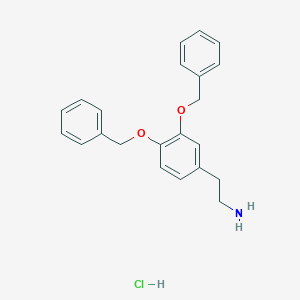
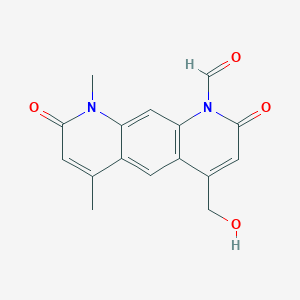
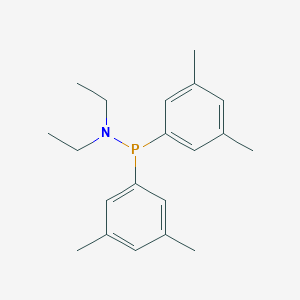



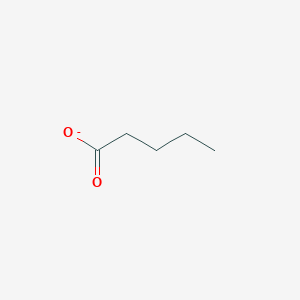



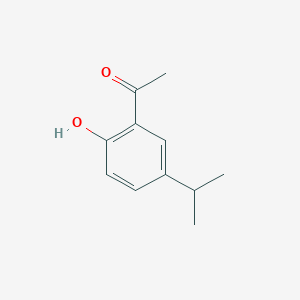

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)